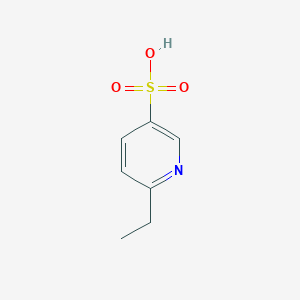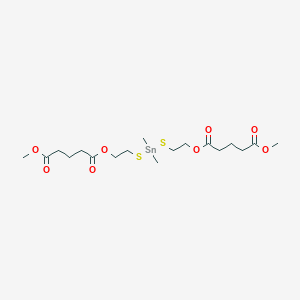
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a bifunctional alkylating agent that is widely used in chemotherapy for treating various types of cancer, including multiple myeloma, ovarian cancer, and breast cancer . The compound is known for its ability to interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- involves several steps, starting with the amino acid phenylalanineOne common method involves the treatment of 4-[bis(2-chloroethyl)amino]-L-phenylalanine free base with hydrochloric acid in water, followed by isolation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and purity, ensuring that the final product meets pharmaceutical standards. The use of protective groups and controlled reaction conditions are crucial to achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- undergoes various chemical reactions, including:
Alkylation: The compound acts as an alkylating agent, forming covalent bonds with DNA and RNA.
Hydrolysis: It can undergo hydrolysis to form inactive metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrochloric Acid: Used in the preparation of the hydrochloride salt
Water: Acts as a solvent in various reactions.
Protective Groups: Used to protect functional groups during synthesis.
Major Products Formed
The major product formed from these reactions is the hydrochloride salt of Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl-, which is used in pharmaceutical formulations .
Wissenschaftliche Forschungsanwendungen
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions and DNA interactions.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Widely used in chemotherapy for treating various cancers.
Industry: Employed in the production of pharmaceutical formulations
Wirkmechanismus
The compound exerts its effects by chemically altering the DNA nucleotide guanine through alkylation. This causes linkages between strands of DNA, inhibiting DNA and RNA synthesis, which are essential for cell survival. These changes lead to cytotoxicity in both dividing and non-dividing tumor cells . The molecular targets include DNA and RNA, and the pathways involved are related to DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sarcolysine: Another phenylalanine derivative with similar alkylating properties.
Medphalan: The D-isomer of melphalan, which is less active against certain tumors.
Merphalan: The racemic form of melphalan.
Uniqueness
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- is unique due to its high efficacy in treating multiple types of cancer and its ability to form stable DNA adducts, leading to effective inhibition of cancer cell growth . Its specific structure allows for targeted alkylation, making it a valuable compound in chemotherapy .
Eigenschaften
CAS-Nummer |
64977-06-6 |
|---|---|
Molekularformel |
C14H20Cl2N2O2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(17,13(19)20)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5H,6-10,17H2,1H3,(H,19,20) |
InChI-Schlüssel |
FZMFZUVMIYPKNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)N(CCCl)CCCl)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)




![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
